(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one is a chiral compound with a cyclohexanone core structure It features a tert-butyl group at the 4-position and a phenylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using thiophenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Hydroxyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its chiral nature.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-ethyl-2-[(4-iodophenyl)methyl]cyclohexan-1-one: Similar structure with an ethyl group instead of a tert-butyl group and an iodophenyl group instead of a phenylsulfanyl group.
Cyclohex-2-enone: A simpler structure with a cyclohexenone core.
Uniqueness
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of both a bulky tert-butyl group and a phenylsulfanyl group, which confer distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
CAS No. |
73843-08-0 |
---|---|
Molecular Formula |
C16H22OS |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(2S,4S)-4-tert-butyl-2-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H22OS/c1-16(2,3)12-9-10-14(17)15(11-12)18-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3/t12-,15-/m0/s1 |
InChI Key |
UOZGIJAJFIRXSU-WFASDCNBSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CCC(=O)[C@H](C1)SC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.